molecular formula C10H16FN3OS B15113282 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine

3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine

Cat. No.: B15113282
M. Wt: 245.32 g/mol
InChI Key: SVTUMECYXWRXHY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with fluoromethyl and methoxymethyl groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the fluoromethyl group through a nucleophilic substitution reaction. The methoxymethyl group can be added using a similar substitution reaction, often involving methoxymethyl chloride as the reagent. The thiadiazole ring is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the piperidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The fluoromethyl and methoxymethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to a more potent biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine is unique due to the combination of its piperidine and thiadiazole rings, along with the specific substitution pattern. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16FN3OS

Molecular Weight

245.32 g/mol

IUPAC Name

5-[3-(fluoromethyl)piperidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C10H16FN3OS/c1-15-7-9-12-10(16-13-9)14-4-2-3-8(5-11)6-14/h8H,2-7H2,1H3

InChI Key

SVTUMECYXWRXHY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCCC(C2)CF

Origin of Product

United States

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